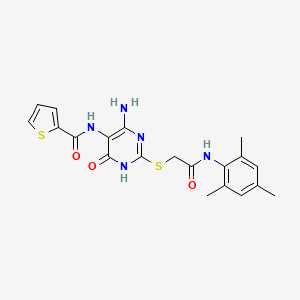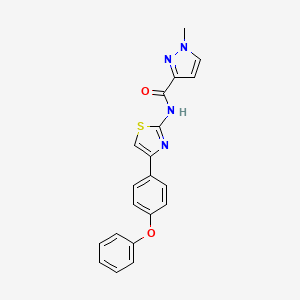![molecular formula C8H14N4S B2905287 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea CAS No. 259753-98-5](/img/structure/B2905287.png)
1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to be a versatile precursor unit in the synthesis of many useful heterocyclic compounds .
Scientific Research Applications
Antifungal Applications
The compound has shown promising antifungal properties , particularly against Candida albicans . It has been reported that certain derivatives, such as oxime esters, exhibit better antifungal profiles than fluconazole, a standard antifungal medication . This suggests potential use in treating fungal infections, which are a significant concern, especially for immunocompromised patients.
Agricultural Enhancements
In agriculture, novel complexes of this compound with β-cyclodextrin have been used as coatings to protect and stimulate the sprouting of wheat seeds . This application is crucial for improving crop yields and ensuring food security, especially in regions with challenging growing conditions.
Anticancer Research
The imidazole moiety is a critical feature in the design of epidermal growth factor receptor (EGFR) inhibitors , which are important in the development of anticancer drugs . The EGFR enzyme is pivotal in cell cycle regulation, and its inhibition can suppress the proliferation of cancer cells.
Synthesis of Bioactive Compounds
This compound serves as a building block in the synthesis of various bioactive compounds. Its versatility in chemical reactions makes it a valuable asset in medicinal chemistry for creating new therapeutic agents .
Development of New Antifungal Agents
Due to the emergence of drug-resistant fungal strains, there is a continuous need for developing new antifungal agents. Derivatives of this compound have shown to be more potent than existing antifungal drugs, indicating its potential in contributing to the next generation of antifungal therapies .
Seed Protection and Growth Stimulation
The compound’s complexes have been investigated for their ability to protect seeds and stimulate growth in different varieties of wheat. This application is particularly beneficial for enhancing the germination and early growth stages of crops, which can lead to better plant establishment and productivity .
Future Directions
The future directions for the study and application of “1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by imidazole-containing compounds, there may be potential for the development of new drugs .
properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-9-8(13)11-3-2-5-12-6-4-10-7-12/h4,6-7H,2-3,5H2,1H3,(H2,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGBJMGGNGHTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCN1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259753-98-5 |
Source


|
| Record name | 1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2905204.png)



![5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2905215.png)

![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2905217.png)
![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2905218.png)

![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide](/img/structure/B2905221.png)


![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2905224.png)
![Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B2905225.png)